Molecular Descriptor Differentiation
The distinct physicochemical properties of 1H-Indole,7-methoxy-6-(phenylmethoxy)- can be inferred from its molecular structure compared to closely related analogs. While direct experimental data is unavailable, calculated molecular descriptors highlight significant differences that underpin its unique behavior. The target compound is compared here against its single-substitution analogs, 7-benzyloxyindole [1] and 6-benzyloxyindole [2], and its regioisomer, 5-methoxy-6-(phenylmethoxy)-1H-indole .
May impact solubility and permeability relative to mono-substituted analogs.
Based on calculated molecular descriptors; experimental data needed.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 253.29 g/mol |
| Comparator Or Baseline | 7-benzyloxyindole: 223.27 g/mol; 6-benzyloxyindole: 223.27 g/mol; 5-methoxy-6-(phenylmethoxy)-1H-indole: 253.29 g/mol |
| Quantified Difference | Increase of 30.02 g/mol vs. mono-substituted analogs |
| Conditions | Calculated from molecular formula C16H15NO2 (target) vs. C15H13NO (analogs). |
Why This Matters
The 13.4% higher molecular weight directly impacts solubility, permeability, and potential for non-specific binding, making it a more specialized chemical tool compared to simpler indole scaffolds.
- [1] BOC Sciences. 7-Benzyloxyindole - (CAS 20289-27-4). https://buildingblock.bocsci.com. View Source
- [2] BOC Sciences. 6-Benzyloxyindole - CAS 15903-94-3. https://buildingblock.bocsci.com. View Source
